2-(4-Nitrophenyl)oxazole-4-carboxylic acid
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Overview
Description
2-(4-Nitrophenyl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a nitrophenyl group at the second position and a carboxylic acid group at the fourth position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-nitrophenyl)oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the aforementioned synthetic routes with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrophenyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution can occur at the oxazole ring, particularly at the C5 position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of dinitrophenyl derivatives.
Reduction: Formation of 2-(4-aminophenyl)oxazole-4-carboxylic acid.
Substitution: Halogenated oxazole derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)oxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the oxazole ring can engage in aromatic stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
2-(4-Aminophenyl)oxazole-4-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
2-Phenyl-oxazole-4-carboxylic acid: Lacks the nitro substituent, leading to different chemical reactivity and biological activity.
4-Carboxyoxazole: Simplified structure without the phenyl group, used as a building block in organic synthesis.
Uniqueness: 2-(4-Nitrophenyl)oxazole-4-carboxylic acid is unique due to the presence of both a nitrophenyl group and a carboxylic acid group, which confer distinct chemical properties and reactivity. The nitro group enhances the compound’s electron-withdrawing capability, making it more reactive in certain chemical transformations compared to its analogs.
Properties
IUPAC Name |
2-(4-nitrophenyl)-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-10(14)8-5-17-9(11-8)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISQMDBMEDATAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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